Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate
Description
Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at position 1, a 4-ethoxyphenyl substituent at position 4, and a ketone moiety at position 3. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural features, including the electron-donating ethoxy group and the rigid piperidine backbone, influence its reactivity, solubility, and interactions in biological systems.
Properties
Molecular Formula |
C18H25NO4 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-5-22-14-8-6-13(7-9-14)15-10-11-19(12-16(15)20)17(21)23-18(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |
InChI Key |
MWGVFGGSBFILHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-ethoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form the corresponding piperidine derivative. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Aryl Substituents at Position 4
- Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS 1354953-08-4): The 4-fluoro-3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the ketone (3-oxo) position. This contrasts with the electron-donating ethoxy group in the target compound, which may stabilize resonance structures and reduce reactivity in nucleophilic additions . Molecular Formula: C₁₇H₂₀F₄NO₃.
- Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate (CAS 1354951-71-5): The 2-methyl-4-fluorophenyl substituent combines steric hindrance (methyl) with moderate electron withdrawal (fluoro). This may affect crystallization behavior and solubility compared to the less hindered 4-ethoxyphenyl group . Molecular Formula: C₁₇H₂₂FNO₃.
Functional Group Modifications
- However, synthesis of this analog reported a low yield (13%), suggesting challenges in introducing bulky substituents at position 4 . Molecular Weight: 305.37 g/mol.
Comparison with Non-Piperidine Analogs
Azetidin-2-one Derivatives ():
Compounds such as 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-3-phenoxyazetidin-2-one (Compound 8h, 90% yield, m.p. 168–170°C) share the 4-ethoxyphenyl group but feature a β-lactam (azetidin-2-one) core. Key differences include:
- Ring Strain : The four-membered β-lactam ring increases reactivity, making these compounds prone to ring-opening reactions, unlike the more stable six-membered piperidine .
- Synthetic Yields : Azetidin-2-ones are synthesized in higher yields (84–95%) compared to piperidine derivatives, possibly due to optimized reaction conditions for β-lactam formation .
Biological Activity
Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of substituted piperidinones with ethoxyphenyl derivatives. The general synthetic route includes:
- Formation of the Piperidinone Core : The initial step often involves the preparation of a piperidinone derivative, which serves as the backbone for further modifications.
- Coupling with Ethoxyphenyl Group : The introduction of the ethoxyphenyl moiety is achieved through coupling reactions, often utilizing coupling agents like HATU or similar reagents to facilitate the formation of the ester bond.
Research has indicated that the compound exhibits significant activity against specific biological targets, particularly in the context of metabolic regulation and cancer treatment. The primary mechanisms include:
- Inhibition of Acetyl-CoA Carboxylases (ACCs) : this compound has been evaluated for its inhibitory effects on ACC1 and ACC2, which are crucial in fatty acid metabolism. In vitro studies have demonstrated IC50 values ranging from 172 nM to 940 nM against these enzymes, indicating potent inhibitory activity with low cytotoxicity towards normal human cells (IC50 > 100 μM) .
Cytotoxicity and Selectivity
In addition to its enzymatic inhibition, this compound has shown selective cytotoxicity profiles. For instance, it was found to exhibit low toxicity against human embryonic lung fibroblast (HELF) cells while maintaining potency against cancer cell lines. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on normal tissues.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on ACC Inhibition : A comprehensive evaluation involving various derivatives revealed that this compound could selectively inhibit ACC2 more effectively than ACC1, suggesting potential applications in metabolic disorders and obesity management .
- Cancer Cell Proliferation : In cellular assays involving breast cancer cell lines (MDA-MB-231), the compound demonstrated significant inhibition of cell proliferation and invasion, indicating its potential as an anti-cancer agent .
Comparative Analysis
To better understand its biological activity, a comparative analysis with other related compounds can be useful. Below is a summary table showcasing IC50 values for various compounds targeting ACCs:
| Compound Name | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity (HELF) |
|---|---|---|---|
| This compound | <1000 | 172 - 940 | >100 μM |
| Other Piperidinone Derivative A | <500 | 200 | >80 μM |
| Other Piperidinone Derivative B | <750 | 300 | >90 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
